

Zharp1-211: A Novel Therapeutic Avenue for Gastrointestinal Inflammation

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Compound of Interest

Compound Name: Zharp1-211

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **Zharp1-211**, a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the investigation and potential treatment of gastrointestinal inflammation. This document consolidates current knowledge on its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical research.

Introduction to Zharp1-211 and its Therapeutic Rationale

Gastrointestinal (GI) inflammation is a hallmark of several debilitating conditions, including inflammatory bowel disease (IBD) and graft-versus-host disease (GVHD).[1][2][3] Intestinal epithelial cells (IECs) play a critical role in the propagation of these T-cell-mediated inflammatory diseases.[4][5][6][7] A key signaling pathway implicated in this process involves RIPK1, a serine/threonine kinase that regulates inflammation and programmed cell death pathways like necroptosis.[8][9][10][11]

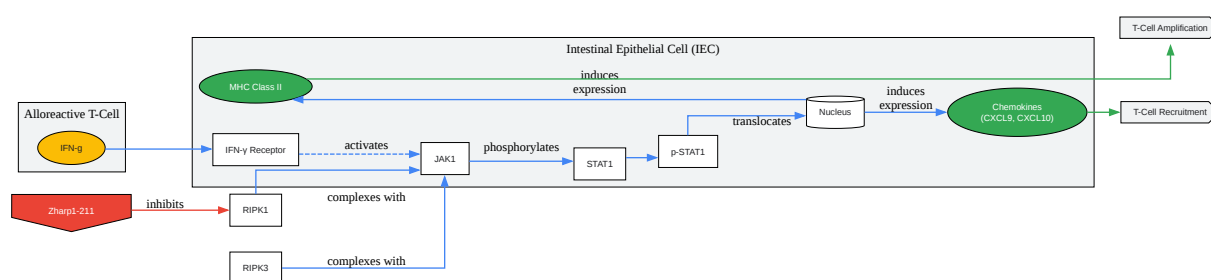
Zharp1-211 has emerged as a promising therapeutic candidate due to its high selectivity and potency as a RIPK1 inhibitor.[4][5][6] It functions by targeting the ATP-binding pocket within the inactive DLG-out conformation of the RIPK1 kinase.[5] By inhibiting RIPK1, **Zharp1-211** effectively mitigates the inflammatory cascade in the gut without inducing broad immunosuppression, a significant advantage over existing therapies like JAK inhibitors.[4][6][8]

Mechanism of Action and Signaling Pathway

Zharp1-211 exerts its anti-inflammatory effects by disrupting a critical signaling cascade within intestinal epithelial cells. In inflammatory conditions like GVHD, alloreactive T-cells produce interferon-gamma (IFN- γ), which triggers a feed-forward inflammatory loop in IECs.^{[4][5]} This process is dependent on the formation of a complex between RIPK1 and RIPK3.^{[4][5][6][7]}

The RIPK1/RIPK3 complex then associates with and activates JAK1, leading to the phosphorylation and activation of STAT1.^{[4][5][6][7]} Activated STAT1 translocates to the nucleus and drives the expression of pro-inflammatory chemokines (e.g., CXCL9, CXCL10) and MHC class II molecules.^{[4][5][6]} This, in turn, recruits more T-cells, amplifying the inflammatory response and leading to tissue damage.^{[4][5]}

Zharp1-211 directly inhibits the kinase activity of RIPK1, preventing the subsequent activation of JAK1 and STAT1. This blockade effectively reduces the expression of inflammatory mediators, restores intestinal homeostasis, and arrests the progression of GVHD.^{[4][5][6]} Notably, this mechanism is independent of the necroptotic pathway, which is also regulated by RIPK1.^[8]



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Caption: Zharp1-211 inhibits the RIPK1-mediated inflammatory signaling cascade in IECs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving **Zharp1-211**.

Table 1: In Vitro Activity of **Zharp1-211**

Parameter	Cell Line	Condition	Value	Reference
IC50 (RIPK1 Kinase Activity)	-	ADP-Glo Kinase Assay	~406.1 nM (for Zharp1-163, a related compound)	[12]
Inhibition of TNF-induced Necroptosis	Human Colon HT-29 Cells	TNF α , Smac mimetic, z-VAD	Effective Blockade	[12]

Table 2: In Vivo Efficacy of **Zharp1-211** in a Murine GVHD Model

Outcome Measure	Treatment Group	Result	Reference
Survival	Zharp1-211	Significantly improved	[4] [5] [6] [7]
GVHD Score	Zharp1-211	Markedly reduced in intestine and liver	[4] [5]
Intestinal Homeostasis	Zharp1-211	Restored	[4] [5] [6] [7]
Graft-versus-Leukemia (GVL) Effect	Zharp1-211	Not compromised	[4] [5] [6] [7]

Table 3: Effect of **Zharp1-211** on Gene Expression in Intestinal Organoids

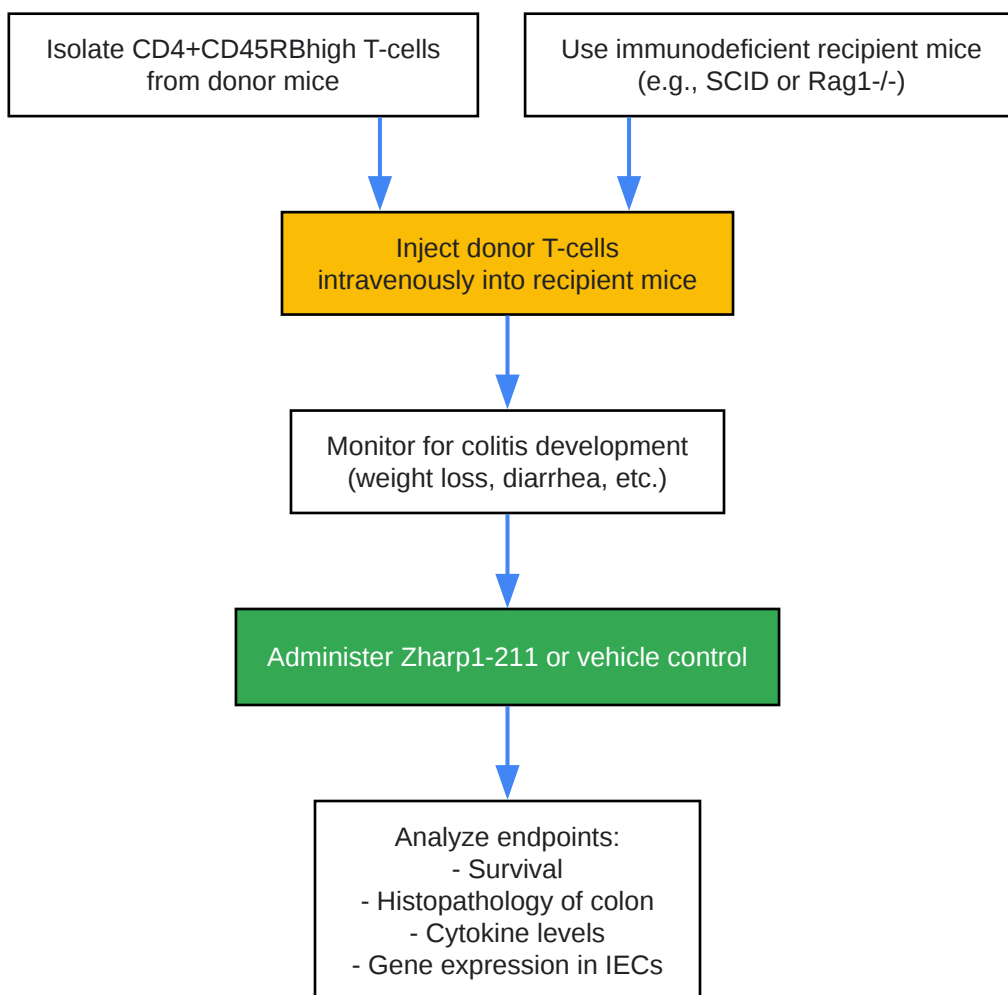
Gene	Treatment	Fold Change	Reference
Cxcl9	IFN- γ	Increased	[6]
Cxcl9	IFN- γ + Ruxolitinib (JAK1/2 inhibitor)	Abolished expression	[6]
Cxcl10	IFN- γ	Increased	[6]
Cxcl10	IFN- γ + Ruxolitinib (JAK1/2 inhibitor)	Abolished expression	[6]
MHC Class II	IFN- γ	Increased	[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of **Zharp1-211**.

Murine Model of Graft-versus-Host Disease (GVHD)

A common model to study the in vivo effects of **Zharp1-211** on gastrointestinal inflammation is the T-cell transfer-induced colitis model, which mimics aspects of GVHD.



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Caption: Workflow for the T-cell transfer model of colitis to evaluate **Zharp1-211** efficacy.

Protocol:

- **T-Cell Isolation:** Isolate CD4+ T-cells from the spleens of donor mice using magnetic-activated cell sorting (MACS). Further purify the CD4+CD45RBhigh population by fluorescence-activated cell sorting (FACS).
- **Recipient Mice:** Use immunodeficient mice, such as SCID or Rag1-/-, as recipients to prevent rejection of the transferred T-cells.
- **T-Cell Transfer:** Inject a defined number of CD4+CD45RBhigh T-cells (typically 0.5×10^6 cells) intravenously into the recipient mice.

- **Monitoring:** Monitor the mice daily for signs of colitis, including body weight loss, diarrhea, and rectal bleeding.
- **Treatment:** Once colitis is established (usually 2-3 weeks post-transfer), begin treatment with **Zharp1-211** or a vehicle control. Administration can be via intraperitoneal injection or oral gavage.
- **Endpoint Analysis:** At the end of the study period, collect tissues for analysis. This includes:
 - **Histopathology:** Formalin-fix and paraffin-embed colon sections for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.
 - **Cytokine Analysis:** Measure cytokine levels in serum or colon tissue homogenates using ELISA or multiplex assays.
 - **Gene Expression:** Isolate IECs from the colon and perform quantitative PCR (qPCR) or RNA sequencing to analyze the expression of inflammatory genes.

Intestinal Organoid Culture and Treatment

Intestinal organoids provide a valuable in vitro system to study the direct effects of **Zharp1-211** on the intestinal epithelium.

Protocol:

- **Crypt Isolation:** Isolate intestinal crypts from the small intestine of mice.
- **Organoid Culture:** Embed the isolated crypts in Matrigel and culture in a specialized organoid growth medium.
- **Treatment:** Once organoids are established, treat them with IFN- γ to induce an inflammatory response. Co-treat with **Zharp1-211** or a vehicle control.
- **Analysis:**
 - **Gene Expression:** Harvest the organoids and extract RNA for qPCR analysis of target genes such as Cxcl9, Cxcl10, and MHC class II components.

- Protein Analysis: Perform western blotting or immunofluorescence to assess the phosphorylation status of STAT1 and other signaling proteins.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in protein levels and phosphorylation states, providing direct evidence of **Zharp1-211**'s effect on the RIPK1 signaling pathway.

Protocol:

- Cell Lysis: Lyse treated cells or organoids in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of RIPK1, JAK1, and STAT1.
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

Zharp1-211 represents a highly promising, targeted therapeutic for gastrointestinal inflammatory disorders. Its specific inhibition of the RIPK1-JAK1-STAT1 signaling axis in intestinal epithelial cells offers a non-immunosuppressive approach to ameliorating gut inflammation. The data summarized in this guide underscore its potential and provide a foundation for further research and development.

Future studies should focus on:

- Establishing a more detailed pharmacokinetic and pharmacodynamic profile of **Zharp1-211**.
- Evaluating its efficacy in a broader range of preclinical models of IBD.

- Investigating potential synergistic effects with other therapeutic agents.
- Conducting safety and toxicology studies to support its progression towards clinical trials.

This technical guide serves as a valuable resource for scientists and clinicians working to advance the understanding and treatment of gastrointestinal inflammation. The targeted mechanism of **Zharp1-211** holds significant promise for improving the lives of patients with these challenging diseases.

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